5-(Difluoromethyl)thiophene-3-carbaldehyde
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Overview
Description
5-(Difluoromethyl)thiophene-3-carbaldehyde is a chemical compound with the molecular formula C6H4F2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the difluoromethyl group and the aldehyde functional group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)thiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the halogen dance reaction, which utilizes halogenated thiophenes as starting materials. For instance, the reaction of 3-chloro-2-iodothiophene with lithium diisopropylamide (LDA) can lead to the formation of rearranged lithiated intermediates, which can then be functionalized to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of formyl derivatives of thiophenes. These derivatives serve as the basis for the synthesis of various functionalized thiophenes, including difluoromethyl and chloromethyl thiophenes .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)thiophene-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Thiophene-3-methanol derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
5-(Difluoromethyl)thiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)thiophene-3-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new bonds and structures. The difluoromethyl group can influence the compound’s reactivity and stability by altering the electronic properties of the thiophene ring.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carbaldehyde: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
5-(Chloromethyl)thiophene-3-carbaldehyde: Contains a chloromethyl group instead of a difluoromethyl group, which can lead to different reactivity and applications.
Uniqueness
The presence of the difluoromethyl group in 5-(Difluoromethyl)thiophene-3-carbaldehyde makes it unique compared to other thiophene derivatives. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C6H4F2OS |
---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
5-(difluoromethyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C6H4F2OS/c7-6(8)5-1-4(2-9)3-10-5/h1-3,6H |
InChI Key |
REQGAEQVIKCRNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C=O)C(F)F |
Origin of Product |
United States |
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